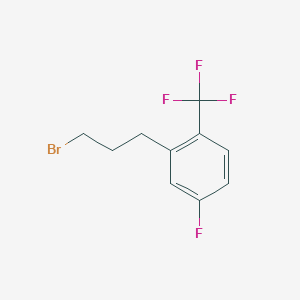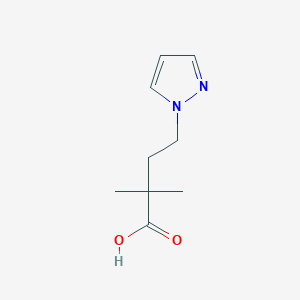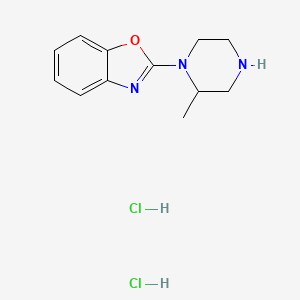
5-Methyloctan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyloctan-1-amine is an organic compound with the chemical formula C9H21N. It is a secondary amine, characterized by a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a distinctive amine odor and is known for its lipophilicity and surface activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctan-1-amine can be achieved through various methods:
Reduction of Nitriles or Amides: This involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Reactions Involving Alkyl Groups: Alkylation of primary amines with alkyl halides in the presence of a base.
Nucleophilic Attack by an Azide Ion on an Alkyl Halide: Followed by reduction of the resulting azide.
Reductive Amination of Aldehydes or Ketones: Using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the reductive amination process, where an aldehyde or ketone is reacted with a primary amine in the presence of a reducing agent and a catalyst. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
5-Methyloctan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective effects and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including neuroprotection and antibacterial properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This compound is known to affect neurotransmitter systems, which may contribute to its neuroprotective effects .
類似化合物との比較
- N-Methylhexan-1-amine
- N-Methylheptan-1-amine
- N-Methylnonan-1-amine
Comparison: 5-Methyloctan-1-amine is unique due to its specific chain length and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct lipophilicity and surface activity compared to other similar compounds. Its unique properties make it suitable for specific applications in chemistry and industry.
特性
分子式 |
C9H21N |
|---|---|
分子量 |
143.27 g/mol |
IUPAC名 |
5-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-6-9(2)7-4-5-8-10/h9H,3-8,10H2,1-2H3 |
InChIキー |
LSFDHWHYAUSGMH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)



![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)



![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)

